molecular formula C18H25ClN2O B1680714 Rodocaine CAS No. 38821-80-6

Rodocaine

Cat. No.: B1680714
CAS No.: 38821-80-6
M. Wt: 320.9 g/mol
InChI Key: ICLIXBRUSBYXEV-ZBFHGGJFSA-N
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Description

Rodocaine is a local anesthetic compound used primarily in ophthalmology. It is known for its effectiveness in providing anesthesia for eye surgeries and other medical procedures. This compound is a member of the amino amide class of local anesthetics, which are known for their stability and long-lasting effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rodocaine can be synthesized through a series of chemical reactions involving the formation of an amide bond. The synthesis typically starts with the reaction of 2-chloro-6-methylphenylamine with a suitable acyl chloride to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the necessary functional groups and achieve the final structure of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. The use of advanced technologies ensures high yield and consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Rodocaine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound into its amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or electrophilic aromatic substitution reagents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Rodocaine has a wide range of scientific research applications:

Mechanism of Action

Rodocaine exerts its effects by blocking sodium channels in nerve cells. By inhibiting the influx of sodium ions, this compound prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. This mechanism is similar to other local anesthetics and involves the stabilization of the neuronal membrane .

Comparison with Similar Compounds

Rodocaine is compared with other local anesthetics such as lidocaine, bupivacaine, and ropivacaine:

    Lidocaine: Similar in structure and mechanism but has a shorter duration of action.

    Bupivacaine: Longer-lasting but with a higher potential for toxicity.

    Ropivacaine: Similar duration of action but with a lower risk of cardiotoxicity.

This compound is unique in its specific use in ophthalmology and its balanced profile of efficacy and safety .

Similar Compounds

This compound stands out due to its specific application in eye surgeries and its favorable safety profile compared to other local anesthetics .

Properties

CAS No.

38821-80-6

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

IUPAC Name

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(2-chloro-6-methylphenyl)propanamide

InChI

InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22)/t14-,16+/m1/s1

InChI Key

ICLIXBRUSBYXEV-ZBFHGGJFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3

Appearance

Solid powder

39489-97-9
39489-99-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R 22700
rodocaine
rodocaine, (trans)-(+)-isomer
rodocaine, (trans)-(+-)-isomer
rodocaine, (trans)-(-)-isomer
rodocaine, hydrochloride, (trans)-isomer
rodocaine, monohydrochloride, (cis)-isomer
trans-6-chloro-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta(b)pyridine-1-propiono-o- toluidide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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